



# Application Notes and Protocols for SHP389 (TNO155) in Xenograft Studies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | SHP389   |           |
| Cat. No.:            | B8143749 | Get Quote |

These application notes provide a comprehensive overview of the dosage and administration of **SHP389**, also known as TNO155, in various preclinical xenograft models. The information is intended for researchers, scientists, and drug development professionals engaged in oncology research.

#### Introduction

**SHP389** (TNO155) is a selective, allosteric inhibitor of SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2), a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS-MAPK signaling pathway. Dysregulation of this pathway is a common driver of oncogenesis. These notes summarize the preclinical application of **SHP389** in xenograft studies, providing data on effective dosages, administration schedules, and experimental protocols.

### **Quantitative Data Summary**

The following tables summarize the dosages and administration of **SHP389** in various xenograft models as reported in preclinical studies.

Table 1: SHP389 (TNO155) Monotherapy in Xenograft Models



| Cancer<br>Type       | Cell Line /<br>Model   | Dosage    | Administrat<br>ion Route | Dosing<br>Schedule | Outcome                                   |
|----------------------|------------------------|-----------|--------------------------|--------------------|-------------------------------------------|
| Neuroblasto<br>ma    | Kelly (ALK-<br>F1174L) | 7.5 mg/kg | Oral                     | Twice daily        | Moderate<br>tumor growth<br>inhibition[1] |
| Neuroblasto<br>ma    | Kelly (ALK-<br>F1174L) | 20 mg/kg  | Oral                     | Twice daily        | Moderate, variable responses[1]           |
| Colorectal<br>Cancer | HT-29                  | 20 mg/kg  | Oral                     | Twice daily        | Moderate<br>tumor growth<br>inhibition[2] |

Table 2: SHP389 (TNO155) Combination Therapy in Xenograft Models



| Cancer<br>Type                  | Cell Line /<br>Model              | Combinat<br>ion<br>Agent(s)                                                 | SHP389<br>Dosage | Administr<br>ation<br>Route | Dosing<br>Schedule | Outcome                                                                         |
|---------------------------------|-----------------------------------|-----------------------------------------------------------------------------|------------------|-----------------------------|--------------------|---------------------------------------------------------------------------------|
| Neuroblast<br>oma               | Kelly (ALK-<br>F1174L)            | Lorlatinib<br>(1 mg/kg,<br>twice daily)                                     | 7.5 mg/kg        | Oral                        | Twice daily        | Significant<br>tumor<br>growth<br>inhibition[1]                                 |
| Neuroblast<br>oma               | Kelly (ALK-<br>F1174L)            | Lorlatinib<br>(5 mg/kg,<br>twice daily)                                     | 20 mg/kg         | Oral                        | Twice daily        | Significant<br>tumor<br>growth<br>inhibition[1]                                 |
| Colorectal<br>Cancer            | HT-29                             | Dabrafenib<br>(30 mg/kg,<br>daily) +<br>Trametinib<br>(0.3 mg/kg,<br>daily) | 20 mg/kg         | Oral                        | Twice daily        | Enhanced<br>tumor<br>growth<br>inhibition<br>compared<br>to single<br>agents[2] |
| NSCLC                           | LU-99                             | Ribociclib<br>(75 mg/kg,<br>daily)                                          | 20 mg/kg         | Oral                        | Twice daily        | Significant<br>tumor<br>growth<br>inhibition[2]                                 |
| NSCLC                           | LU-99                             | Trametinib<br>(0.075<br>mg/kg,<br>daily)                                    | 20 mg/kg         | Oral                        | Twice daily        | Significant<br>tumor<br>growth<br>inhibition[2]                                 |
| NSCLC &<br>Colorectal<br>Cancer | Patient-<br>Derived<br>Xenografts | Ribociclib<br>(75 mg/kg,<br>daily)                                          | 10 mg/kg         | Oral                        | Twice daily        | Tolerated and effective in a panel of PDX models[2]                             |



# Experimental Protocols Cell Line-Derived Xenograft (CDX) Model Establishment

This protocol describes the generation of subcutaneous xenografts using cancer cell lines.

- Cell Culture: Culture cancer cell lines (e.g., Kelly, HT-29, LU-99) in appropriate media and conditions until they reach 70-80% confluency.
- Cell Harvesting: Wash cells with PBS, detach using trypsin-EDTA, and then neutralize with complete media.
- Cell Counting and Viability: Centrifuge the cell suspension, resuspend in serum-free media
  or PBS, and determine cell count and viability using a hemocytometer or automated cell
  counter.
- Injection: Resuspend the required number of viable cells (typically 1 x 10<sup>6</sup> to 1 x 10<sup>7</sup>) in a
   1:1 mixture of serum-free media and Matrigel.
- Implantation: Subcutaneously inject the cell suspension (total volume of 100-200 μL) into the flank of immunocompromised mice (e.g., nude or NSG mice).
- Tumor Monitoring: Monitor tumor growth by caliper measurements two to three times weekly. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
- Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment groups.

### SHP389 (TNO155) Administration

This protocol outlines the procedure for oral administration of **SHP389**.

- Formulation: Prepare SHP389 in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose). The specific formulation should be optimized for solubility and stability.
- Dosage Calculation: Calculate the required dose for each mouse based on its body weight.
- Administration: Administer the calculated volume of the SHP389 formulation to the mice via oral gavage.



• Monitoring: Monitor the mice for any signs of toxicity, including weight loss, changes in behavior, or altered appearance. Body weight should be recorded at least twice weekly.

## Signaling Pathways and Experimental Workflow SHP2 Signaling Pathway

The following diagram illustrates the role of SHP2 in the RAS-MAPK signaling pathway and the mechanism of action of **SHP389**.





Click to download full resolution via product page

Caption: SHP2's role in the RAS-MAPK pathway and its inhibition by SHP389.



### **Xenograft Study Experimental Workflow**

The diagram below outlines the typical workflow for a xenograft study evaluating SHP389.



Click to download full resolution via product page



Caption: A typical workflow for a preclinical xenograft study.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. SHP2 Inhibition with TNO155 Increases Efficacy and Overcomes Resistance of ALK Inhibitors in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [Application Notes and Protocols for SHP389 (TNO155) in Xenograft Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8143749#shp389-dosage-and-administration-in-xenograft-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com